

(R)-2,2,2-Trifluoro-1-phenylethanamine chemical structure and chirality

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Compound of Interest

Compound Name: (R)-2,2,2-Trifluoro-1-phenylethanamine

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An In-depth Technical Guide to **(R)-2,2,2-Trifluoro-1-phenylethanamine**

Introduction

(R)-2,2,2-Trifluoro-1-phenylethanamine is a chiral amine that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a trifluoromethyl group adjacent to a chiral center, imparts valuable properties to molecules that incorporate this moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, chirality, synthesis, and applications of **(R)-2,2,2-Trifluoro-1-phenylethanamine** for researchers, scientists, and professionals in drug development.

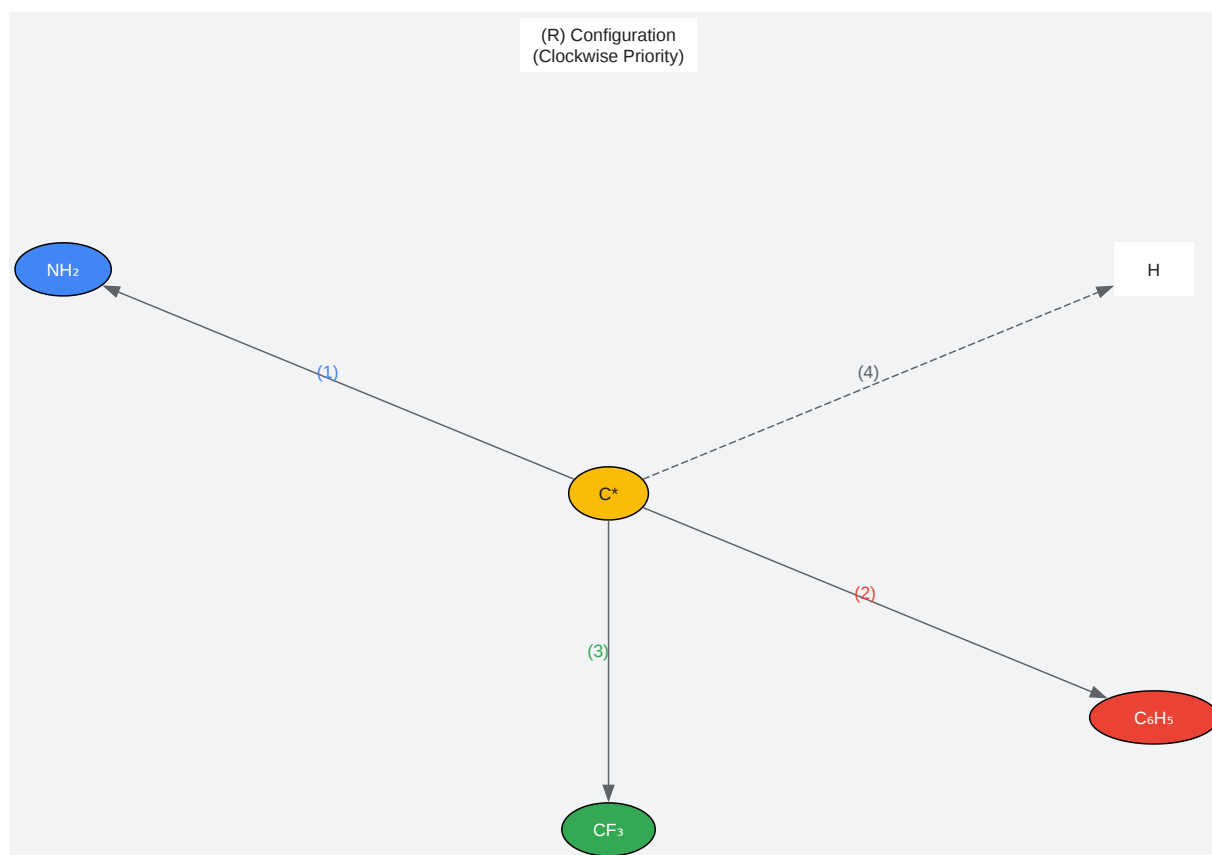
Chemical Structure and Chirality

(R)-2,2,2-Trifluoro-1-phenylethanamine, with the systematic IUPAC name (1R)-2,2,2-trifluoro-1-phenylethanamine, is an organic compound characterized by a phenyl group, an amine group, and a trifluoromethyl group all attached to a single stereogenic carbon atom.^[3] This central carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R) and (S).^{[4][5]}

The "(R)" designation in the name specifies the absolute configuration of this enantiomer according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is assigned as follows:

- -NH₂ (highest atomic number directly attached)
- -C₆H₅ (phenyl group)
- -CF₃ (trifluoromethyl group)
- -H (lowest atomic number)

With the lowest priority group (-H) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" configuration. The presence of this defined stereocenter makes it a valuable tool for asymmetric synthesis.[3]



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Figure 1: Chemical structure and CIP priority of **(R)-2,2,2-Trifluoro-1-phenylethanamine**.

Physicochemical and Spectroscopic Data

The key identifying and physical properties of **(R)-2,2,2-Trifluoro-1-phenylethanamine** and its common hydrochloride salt are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	(1R)-2,2,2-trifluoro-1-phenylethanamine	[3]
Molecular Formula	C ₈ H ₈ F ₃ N	[6][7]
Molecular Weight	175.15 g/mol	[6][7]
CAS Number (Free Base)	22038-85-3	[3][6]
CAS Number (HCl Salt)	189350-64-9	[3]
Appearance	Colorless to yellow liquid (Free Base)	
Appearance (HCl Salt)	White to light-yellow crystalline solid	[3]
SMILES (Free Base)	<chem>NC(C(F)(F)F)C1=CC=CC=C1</chem>	[7]
SMILES (HCl Salt, (R))	<chem>Cl.N--INVALID-LINK--C(F)(F)F</chem>	
InChI Key (Free Base)	DZCAUMADOBDJJH-UHFFFAOYSA-N	[7]

Table 2: Spectroscopic Data Summary

Technique	Expected Features
^1H NMR	Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (quartet, due to coupling with CF_3), the amine protons (broad singlet), and potentially the chiral proton.
^{13}C NMR	Signals for the phenyl carbons, the chiral methine carbon, and the trifluoromethyl carbon (quartet, due to C-F coupling).
^{19}F NMR	A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (175.15 m/z for the free base).
Infrared (IR)	Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching.

Synthesis and Resolution

The synthesis of 2,2,2-Trifluoro-1-phenylethanamine typically begins with a trifluoromethyl ketone precursor, followed by resolution to isolate the desired (R)-enantiomer.

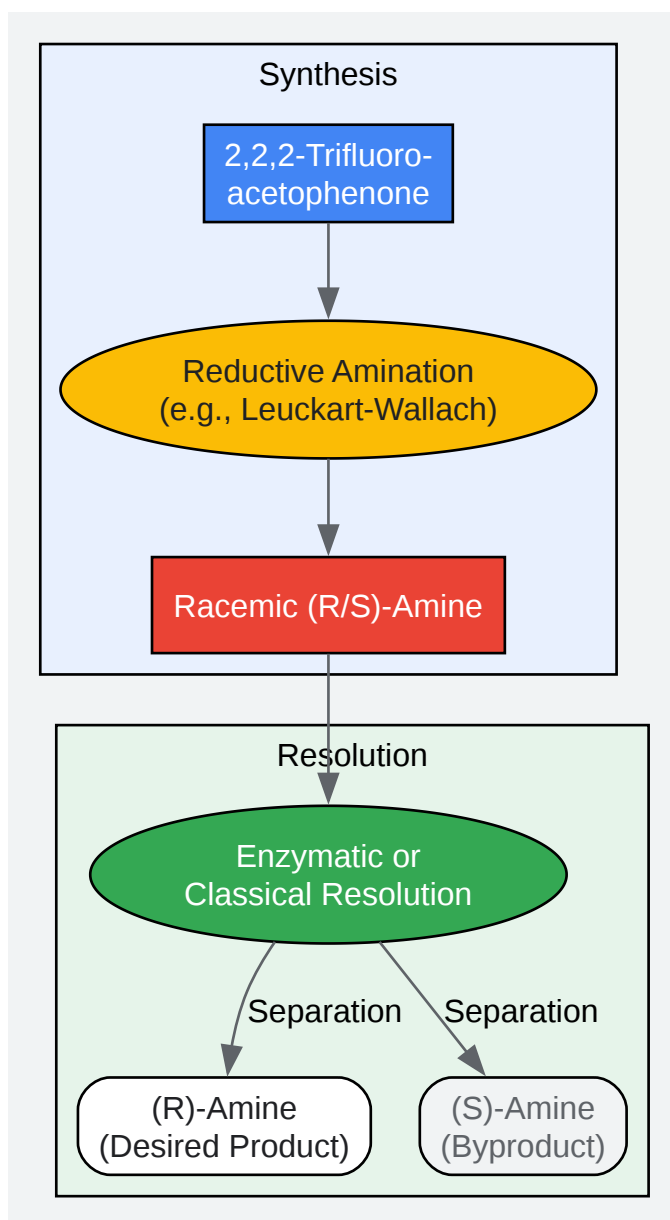
Synthesis of Racemic Amine

A common method for synthesizing the racemic mixture is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, which utilizes ammonium formate or formamide, is an effective one-pot method for this transformation, often providing the racemic amine in high yield.^[8]

Enantiomeric Resolution

Isolating the (R)-enantiomer from the racemic mixture is a critical step. Two primary strategies are employed:

- **Classical Resolution:** This involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the pure (R)-amine.
- **Enzymatic Resolution:** This highly selective method often employs lipases. For instance, the racemic amine can first be converted to its N-chloroacetamide derivative. Then, an enzyme like *Pseudomonas fluorescens* lipase can selectively catalyze the alcoholysis of one enantiomer of the derivative, leaving the other unreacted.^[8] This allows for the separation of the reacted and unreacted enantiomers.^[8]



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Figure 2: General workflow for the synthesis and resolution of **(R)-2,2,2-Trifluoro-1-phenylethylamine**.

Experimental Protocols

Protocol: Synthesis via Leuckart-Wallach Reaction

- Objective: To synthesize racemic 2,2,2-trifluoro-1-phenylethylamine from 2,2,2-trifluoroacetophenone.[8]

- Materials: 2,2,2-trifluoroacetophenone, ammonium formate, formic acid.
- Procedure:
 - Combine 2,2,2-trifluoroacetophenone and a molar excess of ammonium formate in a round-bottom flask equipped with a reflux condenser.
 - Heat the mixture to approximately 160-185 °C. Formic acid can be used as a solvent or co-reactant.
 - Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC or GC).
 - Cool the reaction mixture and treat with a strong base (e.g., NaOH solution) to hydrolyze any intermediate formamide and neutralize excess acid.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
 - Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.
 - Purify the product by distillation or column chromatography.

Protocol: Enzymatic Resolution of N-Chloroacetylated Amine

- Objective: To resolve racemic 2,2,2-trifluoro-1-phenylethylamine via lipase-catalyzed alcoholysis.^[8]
- Materials: Racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide, *Pseudomonas fluorescens* lipase (e.g., Amano Lipase AK), n-amyl alcohol, diisopropyl ether.
- Procedure:
 - Preparation of Substrate: React the racemic amine with chloroacetyl chloride in the presence of a base to form the N-chloroacetamide derivative.

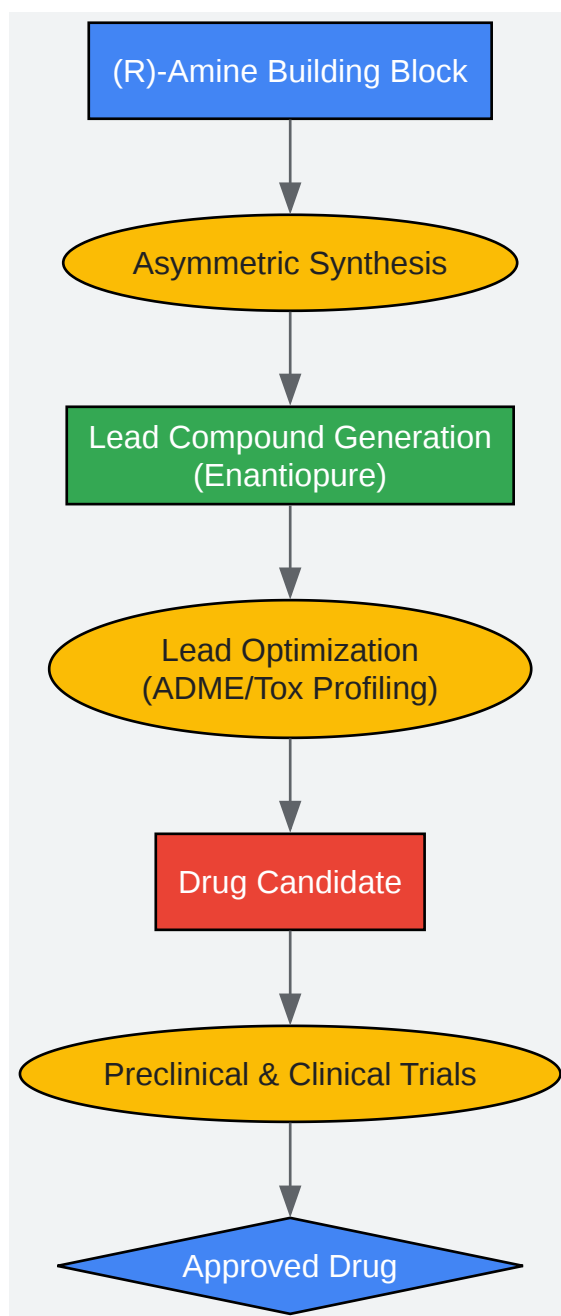
- Enzymatic Reaction: Dissolve the racemic N-chloroacetamide derivative in diisopropyl ether.
- Add n-amyl alcohol (as the acyl acceptor) and the lipase preparation to the solution.
- Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
- Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. The enzyme will selectively catalyze the alcoholysis of one enantiomer.
- Separation: Stop the reaction and filter off the enzyme.
- Separate the unreacted N-chloroacetamide enantiomer from the ester product (amyl chloroacetate) and the newly formed free amine enantiomer using column chromatography.
- Hydrolysis: Hydrolyze the separated, unreacted N-chloroacetamide enantiomer using acidic or basic conditions to obtain the optically pure amine.

Applications in Drug Development

(R)-2,2,2-Trifluoro-1-phenylethanamine is a highly valued chiral building block in the pharmaceutical industry.[3] Its utility stems from both its defined stereochemistry and the presence of the trifluoromethyl group.

- **Chiral Auxiliary and Building Block:** It is used as a starting material or a chiral auxiliary to introduce a specific stereocenter into a target molecule.[9] This is crucial for synthesizing enantiopure drugs, where often only one enantiomer is therapeutically active while the other may be inactive or cause adverse effects.[10]
- **Medicinal Chemistry:** Its structural similarity to adrenergic agonists makes it a person of interest for developing new drugs targeting the central nervous system.[3]
- **Modulation of Pharmacokinetic Properties:** The trifluoromethyl group can significantly alter a drug candidate's properties.[1] It often increases lipophilicity, which can improve membrane permeability. It can also block metabolic oxidation at that position, increasing the drug's half-life.

- Asymmetric Catalysis: The chiral nature of the amine allows it to be used as a ligand or catalyst in asymmetric synthesis reactions, which are essential for the large-scale production of enantiopure pharmaceuticals.[3]



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Figure 3: Role of **(R)-2,2,2-Trifluoro-1-phenylethanamine** in a drug discovery workflow.

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